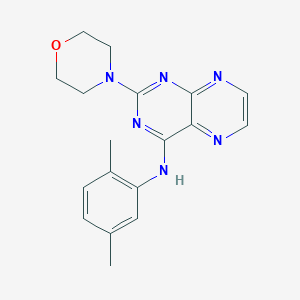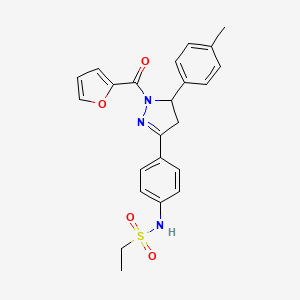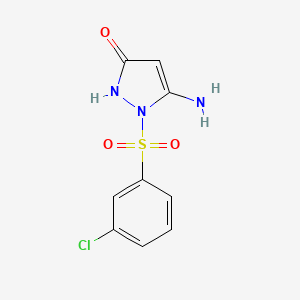![molecular formula C25H18N4O4S B2943873 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one CAS No. 946215-10-7](/img/structure/B2943873.png)
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one is a quinazolinone derivative. Known for its multifaceted applications, it shows potential in medicinal chemistry due to its diverse biological activities. The presence of various functional groups in its structure contributes to its complex chemical behavior and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves a multi-step process:
Formation of Intermediate Compounds:
Step 1: Synthesis begins with the formation of 3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazole through the cyclization of benzodioxole carboxylic acid derivatives with hydrazine derivatives.
Step 2: The intermediate is then subjected to a thiolation reaction to introduce the thio-methyl group.
Final Assembly:
Step 3: The resultant intermediate is then condensed with 4-(p-tolyl)quinazolinone under controlled conditions, typically using a suitable condensing agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine).
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial to ensure high yields and purity. This involves:
Choosing appropriate solvents and catalysts.
Using advanced purification techniques such as recrystallization or chromatography.
Implementing rigorous quality control measures to monitor the intermediate stages and final product.
Types of Reactions it Undergoes:
Oxidation: Oxidative conditions can alter the thio-methyl group to sulfoxides or sulfones.
Reduction: Reduction can potentially affect the oxadiazole ring, leading to the formation of amine derivatives.
Substitution: Various substitutions can occur on the quinazolinone or oxadiazole rings, especially on the aromatic parts.
Common Reagents and Conditions:
Oxidation: Use of H2O2 or mCPBA (meta-Chloroperoxybenzoic acid) under controlled temperatures.
Reduction: Use of LiAlH4 (Lithium aluminium hydride) or catalytic hydrogenation.
Substitution: Reagents like alkyl halides or acid chlorides in the presence of bases or acidic conditions.
Major Products Formed:
From oxidation: Sulfoxide or sulfone derivatives.
From reduction: Amino derivatives of the oxadiazole ring.
From substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
2-(((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one has shown promise in various fields:
Medicinal Chemistry: Potential as an anti-cancer agent, antimicrobial properties, and possibly as a central nervous system agent.
Biological Research: Used in the study of enzyme inhibition, particularly kinase inhibition due to the quinazolinone core.
Industrial Applications: Utilized in materials science for the synthesis of polymers and other advanced materials.
Molecular Targets and Pathways:
The compound interacts with various biological targets, primarily through binding to active sites of enzymes or receptors.
Kinase Inhibition: It may inhibit kinases by occupying the ATP binding site, thereby preventing phosphorylation events crucial for cell signaling.
Antimicrobial Action: Interaction with microbial enzymes, disrupting metabolic processes.
Comparison with Other Compounds:
Structure-Activity Relationship (SAR): Compared to other quinazolinone derivatives, the presence of the oxadiazole and benzo[d][1,3]dioxole rings imparts unique electronic and steric properties.
Uniqueness: The unique combination of functional groups allows for diverse reactivity and interaction with biological targets, which may be less pronounced in similar compounds.
類似化合物との比較
2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methylthio)-3-phenylquinazolin-4(3H)-one
2-((1,3,4-oxadiazol-5-yl)methylthio)-3-(p-tolyl)quinazolin-4(3H)-one
2-((2-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-5-yl)methyl)thio)-3-(m-tolyl)quinazolin-4(3H)-one
特性
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18N4O4S/c1-15-6-9-17(10-7-15)29-24(30)18-4-2-3-5-19(18)26-25(29)34-13-22-27-23(28-33-22)16-8-11-20-21(12-16)32-14-31-20/h2-12H,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYAXWOXHAZJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-(dipropylsulfamoyl)benzamide](/img/structure/B2943791.png)
![methyl 2-(8-(4-fluorophenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2943792.png)
![1-[3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl]-2-(4-benzhydrylpiperazino)-1-ethanone](/img/structure/B2943793.png)

![(1R,4R,6R,7S)-6-Hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.2.1]heptane-7-carboxylic acid](/img/structure/B2943797.png)
![1-(3,4-dimethylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2943798.png)

![2-[(2-Methylpropan-2-yl)oxy]propan-1-amine;hydrochloride](/img/structure/B2943800.png)


![N-(4-Aminocyclohexyl)-N-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulene-7-carboxamide;hydrochloride](/img/structure/B2943805.png)

![N-(3-chloro-4-methylphenyl)-4-ethyl-7-hydroxy-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2943810.png)
![4-(4-{[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)-3,5-dimethyl-1,2-oxazole](/img/structure/B2943812.png)
